Dlx-iso3

CAS No.: 959392-22-4

Cat. No.: VC2848740

Molecular Formula: C18H19NOS

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959392-22-4 |

|---|---|

| Molecular Formula | C18H19NOS |

| Molecular Weight | 297.4 g/mol |

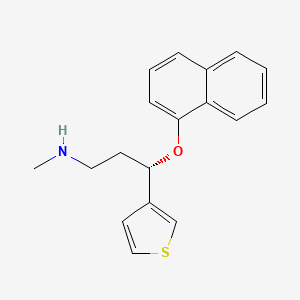

| IUPAC Name | (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |

| Standard InChI | InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3/t17-/m0/s1 |

| Standard InChI Key | GMHDOCXPDYDKOR-KRWDZBQOSA-N |

| Isomeric SMILES | CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |

| SMILES | CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Structure and Properties

Molecular Structure

Dlx-iso3 features a molecular formula of C16H19NOS with a molecular weight of approximately 273.39 g/mol. The structural architecture includes several key components that define its chemical identity and behavior:

-

A naphthalene ring system that contributes to its aromatic properties

-

A thienyl (thiophene) group providing additional structural complexity

-

A propanamine linker that connects these aromatic systems

-

A methyl group attached to the nitrogen atom

This specific arrangement of functional groups creates a unique three-dimensional structure that influences the compound's reactivity patterns and relationship to duloxetine's pharmacological profile. The chemical name "iso3" designation suggests it represents a specific isomeric variant related to the duloxetine synthesis pathway.

Physical and Chemical Properties

Dlx-iso3 exhibits several notable physical and chemical characteristics that influence its behavior in both synthetic chemistry and pharmaceutical formulations. As a substituted amine, it displays chemical reactivity patterns typical for this class of compounds, including:

-

Potential for acid-base interactions due to the basic nitrogen center

-

Reactivity patterns associated with the naphthalene and thiophene rings

-

Susceptibility to oxidation and other transformations

-

Solubility characteristics influenced by both polar and non-polar structural elements

These properties make Dlx-iso3 both useful as a synthetic intermediate and challenging as an impurity to control in pharmaceutical production processes. Its behavior in different solvent systems, particularly those used in crystallization procedures, has direct relevance to purification strategies employed in duloxetine hydrochloride manufacturing .

Synthesis and Production

The synthesis of Dlx-iso3 involves specific chemical reactions with carefully controlled parameters. A documented synthetic approach includes the reaction of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with hydrochloric acid in ethyl acetate. This process requires precise control of:

-

Reaction temperature ranges

-

pH monitoring and adjustment

-

Appropriate solvent selection

-

Optimized reaction duration

These controlled conditions are essential for maximizing yield while minimizing unwanted byproducts. The synthetic pathway represents a specialized area of medicinal chemistry focused on creating structurally complex amine compounds with specific stereochemical properties.

The production challenges associated with Dlx-iso3 include maintaining consistent quality across batches and developing methods that minimize its formation as an impurity in duloxetine synthesis. These considerations have driven significant research into purification techniques specifically targeting this compound.

Role in Duloxetine Production

| Preparation Example | Purification Method | Initial Dlx-iso3 Content | Final Dlx-iso3 Content |

|---|---|---|---|

| Example 1a | Acetone/water (98:2) crystallization | Not specified | 0.21% |

| Example 1b | Acetone/water (98:1.5) crystallization | 0.21% | 0.15% |

| Example 1c | Acetone/water (98:2) crystallization | 0.15% | 0.07% |

| Example 7 | Not fully detailed | Not specified | <0.14% |

These results demonstrate that sequential crystallization processes can progressively reduce Dlx-iso3 content in duloxetine hydrochloride preparations, with levels decreasing from 0.21% to 0.07% through repeated purification steps .

Purification Methodologies

Crystallization Techniques

Patent literature describes specific crystallization techniques employed to reduce Dlx-iso3 levels in duloxetine hydrochloride. These processes involve careful selection of solvent systems and precise control of crystallization conditions to selectively remove impurities while maintaining product quality .

The documented purification methodology includes:

-

Dissolution of duloxetine hydrochloride in a carefully selected solvent mixture

-

Heating the solution to reflux temperature (typically requiring temperatures between 10°C below and above the solvent's reflux point)

-

Controlled cooling to temperatures between 0°C and 30°C

-

Collection of crystallized material through filtration

-

Washing with appropriate solvents (commonly acetone)

-

Drying under controlled conditions (typically vacuum drying at 45°C for 16 hours)

This process can be repeated multiple times with either the same or different solvent systems to achieve progressively higher levels of purity, as demonstrated in the examples where Dlx-iso3 content was successfully reduced through sequential crystallizations .

Solvent Systems and Optimization

The patent literature indicates that effective purification of duloxetine hydrochloride to reduce Dlx-iso3 content can be achieved using various solvent systems, including:

-

Water alone

-

C1-8 ketones (with acetone specifically demonstrated)

-

C1-8 esters

-

C1-8 ethers

-

C1-8 alcohols

The experimental examples specifically demonstrate the effectiveness of acetone/water mixtures in precise ratios (98:2 and 98:1.5), suggesting that small variations in solvent composition can significantly influence purification efficiency . These findings indicate that optimizing solvent selection and mixture ratios represents a critical aspect of controlling Dlx-iso3 levels in pharmaceutical preparations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume